

A Comprehensive Technical Guide to (4R)- and (4S)-2,4-Dimethyloctane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stereoisomers (4R)- and (4S)-**2,4-dimethyloctane**. It covers their fundamental structures, physicochemical properties, and the experimental protocols relevant to their synthesis and analysis, tailored for a scientific audience.

Introduction to Chirality in 2,4-Dimethyloctane

2,4-Dimethyloctane is an acyclic branched alkane with the molecular formula C10H22.[1][2] Its structure contains a chiral center at the fourth carbon atom (C4), which is bonded to four distinct substituent groups: a hydrogen atom, a methyl group, a propyl group, and an isobutyl group.[3] This asymmetry gives rise to two non-superimposable mirror images, known as enantiomers: (4R)-**2,4-dimethyloctane** and (4S)-**2,4-dimethyloctane**.[1][2]

Enantiomers possess identical physical properties in an achiral environment, such as boiling point, density, and refractive index.[3] However, they exhibit distinct behavior in the presence of other chiral entities, including their interaction with plane-polarized light (optical activity) and their binding to chiral receptors or catalysts, a critical consideration in drug development and biological systems.[3][4]

Structure and Stereochemistry



The three-dimensional arrangement of the groups around the C4 stereocenter defines the absolute configuration of each enantiomer, assigned as 'R' (from the Latin rectus, for right) or 'S' (from the Latin sinister, for left) according to the Cahn-Ingold-Prelog (CIP) priority rules.

Condensed Structural Formula: CH3-CH(CH3)-CH2-CH(CH3)-CH2-CH2-CH3[5]

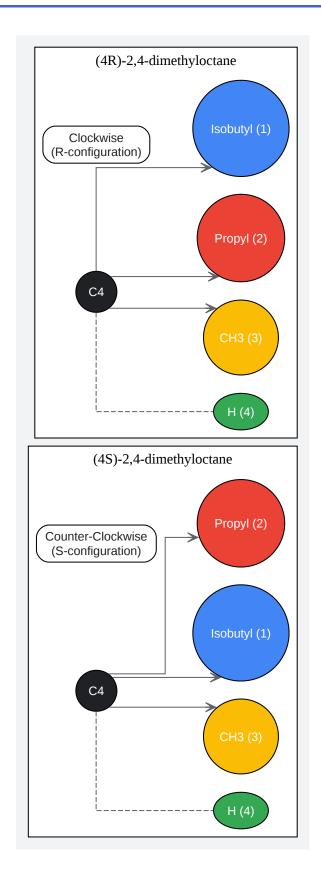
Assignment of Cahn-Ingold-Prelog Priorities

The assignment of priorities to the substituents attached to the chiral center (C4) is based on the atomic number of the atoms directly bonded to it. Higher atomic numbers receive higher priority.

- Priority 1: The isobutyl group (-CH2CH(CH3)2)
- Priority 2: The propyl group (-CH2CH2CH3)
- Priority 3: The methyl group (-CH3)
- Priority 4: The hydrogen atom (-H)

For the (4S) enantiomer, when viewing the molecule with the lowest priority group (hydrogen) pointing away, the sequence from priority 1 to 3 proceeds in a counter-clockwise direction. For the (4R) enantiomer, this sequence is clockwise.





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Fig. 1: CIP priority assignment for C4 in 2,4-dimethyloctane.



Physicochemical and Computed Properties

As enantiomers, (4R)- and (4S)-**2,4-dimethyloctane** share identical physical properties, with the exception of their optical rotation, which will be equal in magnitude but opposite in direction. The data presented below is for the achiral **2,4-dimethyloctane** molecule, and is representative for both enantiomers.[3]

Property	Value	Reference
Molecular Formula	C10H22	[1][2]
Molecular Weight	142.28 g/mol	[1][2]
Boiling Point	155.9 - 156.4°C (at 760 mmHg)	[3][6]
Melting Point	-83.15°C	[6]
Density	0.723 - 0.732 g/cm ³	[3][6]
Refractive Index	1.411	[6]
Vapor Pressure	3.73 mmHg (at 25°C)	[6]
Flash Point	78.5°C	[6]
XLogP3-AA	5.1	[1][2]
Topological Polar Surface Area	0 Ų	[1][2]
Optical Rotation [α]D	Equal and opposite for (R) and (S)	[3]

Experimental Protocols: Synthesis and Resolution

Obtaining enantiomerically pure samples of (4R)- or (4S)-**2,4-dimethyloctane** typically involves two main strategies: asymmetric synthesis to create a specific enantiomer, or the synthesis of a racemic mixture followed by chiral resolution.

Asymmetric Synthesis



Asymmetric synthesis aims to produce a single enantiomer directly.[7] For chiral alkanes, this can be challenging but may be achieved using methods like the Zr-catalyzed asymmetric carboalumination of alkenes (ZACA reaction), followed by cross-coupling.[8] This approach involves building the chiral center with a high degree of stereochemical control.

Synthesis of Racemic 2,4-Dimethyloctane and Chiral Resolution

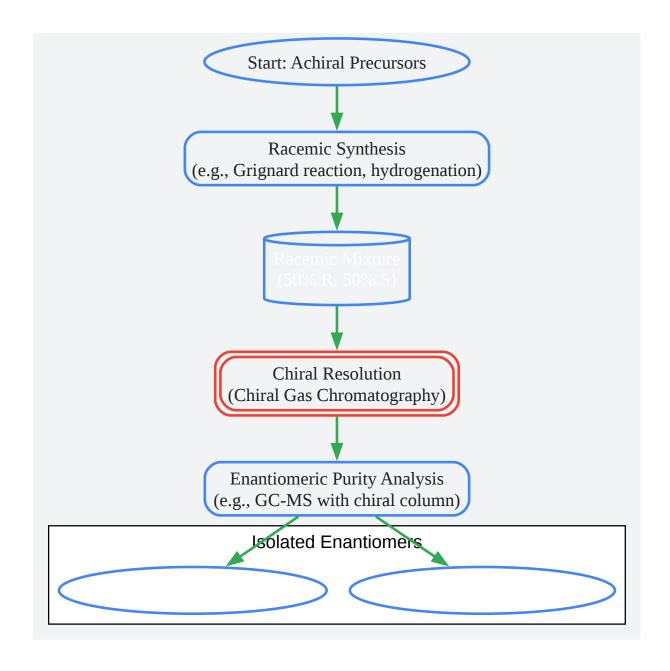
A more common approach is to synthesize the racemic mixture and then separate the enantiomers. This process is known as chiral resolution.[4][9]

Experimental Workflow: Racemic Synthesis and Chiral Resolution

The general workflow involves three key stages:

- Synthesis of Racemic Mixture: A non-stereoselective synthesis of **2,4-dimethyloctane**.
- Chiral Resolution: Separation of the (R) and (S) enantiomers. For non-functionalized alkanes, this is almost exclusively performed using chiral chromatography.[10]
- Analysis: Verification of the enantiomeric purity of the separated fractions.





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Fig. 2: General workflow for synthesis and resolution of enantiomers.

Detailed Protocol: Chiral Gas Chromatography (GC) Resolution

The separation of volatile, non-functionalized chiral alkanes is a significant challenge in separation science.[10] The most effective method is high-resolution gas chromatography using a chiral stationary phase (CSP).[11][12]



Objective: To separate a racemic mixture of **2,4-dimethyloctane** into its (4R) and (4S) enantiomers.

Principle: Chiral recognition is achieved through transient diastereomeric interactions between the enantiomers and the CSP.[13] Cyclodextrin-based CSPs are particularly effective for resolving hydrocarbon enantiomers.[12][14] The differing stability of these temporary complexes leads to different retention times for each enantiomer, allowing for their separation. [12]

Methodology:

- Instrumentation:
 - Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
 - Chiral Capillary Column: e.g., a column coated with a derivatized β- or γ-cyclodextrin stationary phase.[14][15]
- Chromatographic Conditions (Typical):
 - Carrier Gas: Helium or Hydrogen.
 - Injection Mode: Split/Splitless, with a high split ratio to ensure sharp peaks.
 - Injector Temperature: ~250°C.
 - Oven Temperature Program: An initial low temperature (e.g., 40-60°C) held for several
 minutes, followed by a slow temperature ramp (e.g., 1-5°C/min) to an appropriate final
 temperature. The slow ramp is crucial for resolving compounds with small differences in
 retention time.
 - Detector Temperature: ~280°C (for FID).

Procedure:

 Sample Preparation: Dilute the racemic 2,4-dimethyloctane sample in a volatile, achiral solvent (e.g., hexane or pentane).



- Injection: Inject a small volume (e.g., 1 μL) of the prepared sample into the GC.
- Data Acquisition: Record the chromatogram. Two separate peaks, corresponding to the (4R) and (4S) enantiomers, should be observed.
- Analysis: The area under each peak is proportional to the concentration of that enantiomer. For a racemic mixture, the peak areas should be approximately equal. The degree of separation is assessed by the resolution value between the two peaks.

Conclusion

(4R)- and (4S)-**2,4-dimethyloctane** are enantiomers whose distinct stereochemistry is fundamentally important in chiral-aware applications, such as pharmaceutical development and stereoselective catalysis. While their physical properties are identical in achiral environments, their differentiation and separation are critical for scientific investigation. The protocols outlined, particularly the use of chiral gas chromatography, provide a robust framework for the resolution and analysis of these and similar chiral alkanes, enabling researchers to work with enantiomerically pure substances.

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